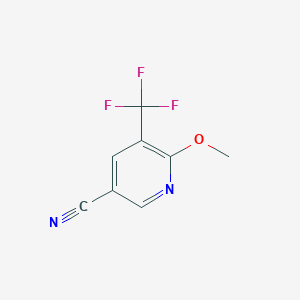

6-Methoxy-5-(trifluoromethyl)nicotinonitrile

Description

Properties

IUPAC Name |

6-methoxy-5-(trifluoromethyl)pyridine-3-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5F3N2O/c1-14-7-6(8(9,10)11)2-5(3-12)4-13-7/h2,4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LMODEHOSNLUKSK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=N1)C#N)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5F3N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20470605 | |

| Record name | 6-METHOXY-5-(TRIFLUOROMETHYL)NICOTINONITRILE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20470605 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

202.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

887707-29-1 | |

| Record name | 6-METHOXY-5-(TRIFLUOROMETHYL)NICOTINONITRILE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20470605 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Technical Guide to the Spectroscopic Characterization of 6-Methoxy-5-(trifluoromethyl)nicotinonitrile

Abstract: This technical guide provides a detailed analysis of the expected spectroscopic signature of 6-methoxy-5-(trifluoromethyl)nicotinonitrile, a substituted pyridine derivative of interest in medicinal and materials chemistry. Due to a lack of publicly available experimental spectra for this specific compound, this document leverages fundamental spectroscopic principles and data from structurally analogous molecules to predict and interpret its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. This guide is intended for researchers, scientists, and drug development professionals who may be synthesizing or working with this compound and require a robust framework for its structural verification.

Molecular Structure and Analysis

6-Methoxy-5-(trifluoromethyl)nicotinonitrile possesses a unique electronic profile arising from the interplay of its substituents on the pyridine ring. The methoxy (-OCH₃) group is an electron-donating group, while the trifluoromethyl (-CF₃) and nitrile (-C≡N) groups are potent electron-withdrawing groups. This electronic push-pull system dictates the chemical shifts in NMR, vibrational frequencies in IR, and fragmentation patterns in mass spectrometry.

For clarity in the subsequent analysis, the following atom numbering scheme will be used:

Caption: Molecular structure and numbering of 6-methoxy-5-(trifluoromethyl)nicotinonitrile.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of organic molecules. The predicted spectra are based on analyses of similar substituted pyridines and fundamental chemical shift theory.[1][2][3]

Proton (¹H) NMR Spectroscopy

The ¹H NMR spectrum is expected to be remarkably simple, containing only three distinct signals, all of which should be singlets due to the absence of adjacent protons (J-coupling).

-

H-2 and H-4 Protons: The pyridine ring contains two aromatic protons. H-2 is deshielded by the adjacent ring nitrogen and the C-3 nitrile group. H-4 is positioned between the electron-withdrawing trifluoromethyl group and the nitrile group. Both are expected to appear as sharp singlets in the downfield region, likely between δ 8.0 and 9.0 ppm.

-

Methoxy (-OCH₃) Protons: The three equivalent protons of the methoxy group will produce a sharp singlet. Its position is influenced by the aromatic ring current and the electronegative oxygen atom. Based on analogous structures, this signal is anticipated around δ 4.0 - 4.2 ppm.[4]

Carbon-¹³ (¹³C) NMR Spectroscopy

The proton-decoupled ¹³C NMR spectrum will provide insight into the carbon environment. Eight distinct signals are expected.

-

Aromatic Carbons (C-2, C-4): The carbons directly attached to protons (C-2 and C-4) will appear in the aromatic region, typically between δ 140 and 155 ppm.

-

Quaternary Carbons (C-3, C-5, C-6): These carbons, bearing substituents, will have their chemical shifts significantly influenced by those groups. C-6, attached to the methoxy group, will be shifted downfield (approx. δ 160-165 ppm). C-5, bearing the CF₃ group, will likely appear as a quartet due to C-F coupling. C-3, attached to the nitrile, will be shielded relative to other aromatic carbons.

-

Nitrile Carbon (-C≡N): The nitrile carbon typically appears in a distinct window between δ 115 and 120 ppm.

-

Trifluoromethyl Carbon (-CF₃): This carbon signal will be split into a quartet by the three attached fluorine atoms and is expected around δ 120 - 125 ppm.

-

Methoxy Carbon (-OCH₃): The methoxy carbon signal is anticipated around δ 55 - 60 ppm, a typical value for methoxy groups on aromatic rings.[2][5]

Fluorine-¹⁹ (¹⁹F) NMR Spectroscopy

The ¹⁹F NMR spectrum offers a direct and sensitive probe for the trifluoromethyl group. A single, strong signal is expected, as all three fluorine atoms are chemically equivalent. It will appear as a singlet with a chemical shift of approximately δ -60 to -65 ppm (relative to CFCl₃).[3]

Table 1: Predicted NMR Spectroscopic Data

| Technique | Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Notes |

| ¹H NMR | H-2 | 8.8 - 9.0 | Singlet | Deshielded by adjacent ring nitrogen. |

| H-4 | 8.2 - 8.4 | Singlet | Influenced by adjacent CF₃ and CN groups. | |

| -OCH₃ | 4.0 - 4.2 | Singlet | Typical range for an aromatic methoxy group. | |

| ¹³C NMR | C-6 | 160 - 165 | Singlet | Attached to electronegative oxygen. |

| C-2 | 150 - 155 | Singlet | ||

| C-4 | 140 - 145 | Singlet | ||

| -CF₃ | 120 - 125 | Quartet (¹JCF) | Coupling to fluorine will produce a quartet. | |

| C-5 | 118 - 123 | Quartet (²JCF) | Two-bond coupling to fluorine atoms. | |

| -C≡N | 115 - 118 | Singlet | Characteristic nitrile carbon chemical shift. | |

| C-3 | 105 - 110 | Singlet | Shielded by ortho-methoxy group. | |

| -OCH₃ | 55 - 60 | Singlet | Typical methoxy carbon chemical shift.[2] | |

| ¹⁹F NMR | -CF₃ | -60 to -65 | Singlet | Relative to CFCl₃ standard. |

Protocol 1: Standard NMR Data Acquisition

-

Sample Preparation: Dissolve ~5-10 mg of 6-methoxy-5-(trifluoromethyl)nicotinonitrile in ~0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).

-

Instrumentation: Record spectra on a 400 MHz (or higher) NMR spectrometer.[6]

-

¹H NMR: Acquire data with a standard pulse program. Reference the spectrum to the residual solvent peak or tetramethylsilane (TMS) at δ 0.00 ppm.

-

¹³C NMR: Acquire data using a proton-decoupled pulse sequence. Reference the spectrum to the solvent peak (e.g., CDCl₃ at δ 77.16 ppm).

-

Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decays (FIDs) to obtain the final spectra.

Infrared (IR) Spectroscopy

IR spectroscopy probes the vibrational modes of functional groups. The spectrum should display several characteristic absorption bands that confirm the presence of the key structural motifs.

-

Nitrile Stretch (νC≡N): A sharp, strong absorption band is expected in the range of 2240-2210 cm⁻¹. This is a highly characteristic peak for the nitrile functional group.[7][8]

-

C-F Stretches (νC-F): The trifluoromethyl group will give rise to very strong, broad absorption bands in the 1350-1100 cm⁻¹ region, which are often the most intense peaks in the spectrum.[8]

-

Aromatic C=C/C=N Stretches: Multiple bands of medium intensity are expected between 1600 cm⁻¹ and 1450 cm⁻¹ corresponding to the pyridine ring stretching vibrations.

-

C-O Stretch (νC-O): The stretching of the aryl-ether C-O bond is expected to produce a strong band around 1250 cm⁻¹.[9]

-

Aromatic C-H Stretch (νC-H): A weak absorption above 3000 cm⁻¹ is expected for the aromatic C-H bonds.

-

Aliphatic C-H Stretch (νC-H): The methoxy group C-H bonds will show medium-intensity stretches just below 3000 cm⁻¹, typically around 2950 cm⁻¹ and 2850 cm⁻¹.[9]

Table 2: Predicted IR Absorption Frequencies

| Frequency Range (cm⁻¹) | Intensity | Assignment |

| 3100 - 3000 | Weak | Aromatic C-H Stretch |

| 2980 - 2850 | Medium | Aliphatic C-H Stretch (-OCH₃) |

| 2240 - 2210 | Strong, Sharp | C≡N Nitrile Stretch[7] |

| 1600 - 1450 | Medium-Strong | Aromatic C=C and C=N Ring Stretches |

| 1350 - 1100 | Very Strong | C-F Stretches (-CF₃)[8] |

| ~1250 | Strong | Aryl C-O Ether Stretch |

Protocol 2: Standard IR Data Acquisition (ATR)

-

Sample Preparation: Place a small amount of the solid sample directly onto the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.

-

Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.

-

Data Acquisition: Collect a background spectrum of the clean ATR crystal. Then, collect the sample spectrum, typically by co-adding 16 or 32 scans at a resolution of 4 cm⁻¹.

-

Data Processing: The final spectrum is automatically generated as absorbance vs. wavenumber (cm⁻¹).

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of the parent molecule and its fragments, confirming the molecular weight and offering structural clues. The molecular formula C₈H₅F₃N₂O corresponds to a monoisotopic mass of 202.0354 Da.[10]

-

Molecular Ion (M⁺•): In techniques like Electron Ionization (EI) or Electrospray Ionization (ESI), a strong signal corresponding to the molecular ion [M]⁺ or protonated molecule [M+H]⁺ is expected at m/z 202 or 203, respectively.

-

Fragmentation Analysis: The stability of the pyridine ring suggests that initial fragmentation will likely involve the substituents. Key predicted fragmentation pathways include:

-

Loss of a methyl radical (•CH₃): [M - 15]⁺ leading to a fragment at m/z 187.

-

Loss of carbon monoxide (CO) from the [M-CH₃]⁺ fragment: [M - 15 - 28]⁺ leading to a fragment at m/z 159.

-

Loss of HCN from the ring: A common fragmentation pathway for nitrile-containing heterocycles.

-

Caption: Predicted major fragmentation pathways for 6-methoxy-5-(trifluoromethyl)nicotinonitrile.

Table 3: Predicted Mass Spectrometry Data

| m/z | Ion Formula | Identity |

| 203 | [C₈H₆F₃N₂O]⁺ | [M+H]⁺ (ESI) |

| 202 | [C₈H₅F₃N₂O]⁺• | [M]⁺• (EI) |

| 187 | [C₇H₂F₃N₂O]⁺ | [M - CH₃]⁺ |

| 159 | [C₆H₂F₃N₂]⁺ | [M - CH₃ - CO]⁺ |

Protocol 3: Standard Mass Spectrometry Data Acquisition (ESI)

-

Sample Preparation: Prepare a dilute solution of the sample (~0.1 mg/mL) in a suitable solvent like methanol or acetonitrile.

-

Instrumentation: Introduce the sample into an Electrospray Ionization (ESI) mass spectrometer via direct infusion or coupled with a liquid chromatography (LC) system.

-

Data Acquisition: Acquire data in positive ion mode. Set the mass range to scan from m/z 50 to 500.

-

Data Analysis: Identify the [M+H]⁺ peak and compare its m/z value with the calculated exact mass. Analyze the lower mass region for characteristic fragment ions.

Integrated Characterization Workflow

A robust structural confirmation relies on the integration of all spectroscopic techniques. The workflow below illustrates a logical sequence for characterizing a newly synthesized batch of the title compound.

Caption: A typical workflow for the synthesis and structural validation of a target compound.

Conclusion

The structural elucidation of 6-methoxy-5-(trifluoromethyl)nicotinonitrile can be confidently achieved through a combined spectroscopic approach. The ¹H NMR spectrum provides a simple and clean signature with three distinct singlets. The ¹³C and ¹⁹F NMR spectra confirm the carbon framework and the presence of the trifluoromethyl group. IR spectroscopy validates the key functional groups, especially the nitrile and C-F bonds, while mass spectrometry confirms the molecular weight and provides corroborating structural information through fragmentation patterns. This guide provides a robust predictive framework for scientists to confirm the identity and purity of this compound.

References

- PubChem. 6-Methoxy-5-(4-methoxyphenyl)nicotinonitrile. National Center for Biotechnology Information. (n.d.).

- Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515.

- Perrone, F. A., et al. (2013). Origin of the conformational modulation of the 13C NMR chemical shift of methoxy groups in aromatic natural compounds. The Journal of Physical Chemistry A, 117(5), 933-941.

- Al-Majid, A. M., et al. (2024). Synthesis, Cytotoxicity, and Photophysical Investigations of 2-Amino-4,6-diphenylnicotinonitriles: An Experimental and Theoretical Study. Molecules, 29(8), 1845.

- The Royal Society of Chemistry. (2023). S1 Copies of by 1H and 13C NMR spectra.

- Hoffman, R. E. (2007). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 26(25), 6247–6252.

- Li, Y., et al. (2019). Aerobic C–N Bond Activation: A Simple Strategy to Construct Pyridines and Quinolines. Organic Letters, 21(1), 223-227.

- Allbio pharm Co., Ltd. 6-methoxy-5-(trifluoromethyl)nicotinonitrile. (n.d.).

- Allbio pharm Co., Ltd. 6-methoxy-5-(trifluoromethyl)nicotinonitrile. (n.d.). Note: This supplier lists a different CAS number than reference 8.

- Shishkina, S. V., et al. (2022). 6′-Amino-5,7-dibromo-2-oxo-3′-(trifluoromethyl)-1′H-spiro[indoline-3,4′-pyrano[2,3-c]pyrazole]-5′-carbonitrile. Molbank, 2022(2), M1309.

- Chantrapromma, S., et al. (2013). 6-Methoxy-4-(2,4,5-trimethoxyphenyl)-2,2′-bipyridine-5-carbonitrile. Acta Crystallographica Section E: Structure Reports Online, 69(Pt 12), o1800.

- Suwunwong, T., et al. (2013). Synthesis, Characterization, Crystal Structure, TGA and Blue Fluorescence of 6-(4-Chlorophenyl)-4-(4-methoxyphenyl)-2-methoxynicotinonitrile. Journal of Fluorescence, 23, 1037-1044.

- Suwunwong, T., et al. (2013). 6-(4-Aminophenyl)-2-methoxy-4-phenylnicotinonitrile. Acta Crystallographica Section E: Structure Reports Online, 69(Pt 12), o1816–o1817.

- SpectraBase. N-(2-Methoxy-5-trifluoromethyl-phenyl)-nicotinamide - Optional[13C NMR]. John Wiley & Sons, Inc. (2024).

- NIST. Nicotinonitrile, 2-hydroxy-4-(methoxymethyl)-6-methyl-. NIST Chemistry WebBook, SRD 69.

- GNPS Library Spectrum CCMSLIB00004717552. (2018).

- Davies, A. T., et al. (2022). Synthesis of mono-fluoromethyl 6,5-heteroaromatic bicycles using 1,3-difluoroacetone as a cyclising reagent. ChemRxiv.

- Park, Y., et al. (2008). The 1H and 13C NMR Data of 19 Methoxyflavonol Derivatives. Bulletin of the Korean Chemical Society, 29(1), 79-82.

- Heller, S. R., & Milne, G. W. A. (1978). EPA/NIH Mass Spectral Data Base.

- Daturi, M., et al. (1999). FTIR di†erence spectra of methoxy species formed by methanol... Physical Chemistry Chemical Physics, 1(23), 5505-5510.

- Ismail, U. M., et al. (2012). Figure S2. IR spectra of MOF-508·(DMF)·(H 2 O) 2 : 3386 cm-1 (O-H water...

- SpectraBase. 6-Methoxy-1-nitropyrene - Optional[FTIR]. John Wiley & Sons, Inc. (2024).

Sources

- 1. scs.illinois.edu [scs.illinois.edu]

- 2. Origin of the conformational modulation of the 13C NMR chemical shift of methoxy groups in aromatic natural compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. rsc.org [rsc.org]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. epfl.ch [epfl.ch]

- 7. mdpi.com [mdpi.com]

- 8. mdpi.com [mdpi.com]

- 9. researchgate.net [researchgate.net]

- 10. 6-methoxy-5-(trifluoromethyl)nicotinonitrile [allbiopharm.com]

6-Methoxy-5-(trifluoromethyl)nicotinonitrile CAS number 887707-29-1 properties

An In-depth Technical Guide to 6-Methoxy-5-(trifluoromethyl)nicotinonitrile (CAS: 887707-29-1)

Abstract

This technical guide provides a comprehensive overview of 6-Methoxy-5-(trifluoromethyl)nicotinonitrile, CAS number 887707-29-1, a fluorinated heterocyclic compound of significant interest to the chemical and pharmaceutical research communities. This document consolidates available data on its physicochemical properties, proposes a logical synthetic pathway with a detailed experimental protocol, and discusses its potential applications as a versatile building block in drug discovery and materials science. Furthermore, it outlines essential safety and handling protocols based on the analysis of structurally related compounds. This guide is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage the unique characteristics of this molecule in their work.

Introduction: The Strategic Value of Fluorinated Pyridines

Nitrogen-containing heterocycles are foundational scaffolds in modern drug design, with the pyridine ring being a particularly prevalent motif in numerous approved pharmaceuticals.[1] The strategic incorporation of fluorine atoms or fluorine-containing groups, such as the trifluoromethyl (-CF3) moiety, has become a cornerstone of medicinal chemistry. The -CF3 group can profoundly modulate a molecule's physicochemical and biological properties, often enhancing metabolic stability, membrane permeability, and binding affinity to target proteins by altering lipophilicity and electronic characteristics.[2]

6-Methoxy-5-(trifluoromethyl)nicotinonitrile combines three key functional motifs: a pyridine core, a metabolically robust trifluoromethyl group, and a versatile nitrile functionality. The nitrile group can serve as a key hydrogen bond acceptor or be chemically transformed into other critical functional groups like carboxylic acids, amides, or amines, providing a rich platform for library synthesis and lead optimization.[3] This unique combination positions the compound as a high-value intermediate for creating novel chemical entities with potential therapeutic applications.

Chemical Identity and Physicochemical Properties

The fundamental identity and core properties of 6-Methoxy-5-(trifluoromethyl)nicotinonitrile are summarized below. These data are compiled from various chemical supplier catalogs and databases.

Table 1: Physicochemical Properties of 6-Methoxy-5-(trifluoromethyl)nicotinonitrile

| Property | Value | Source(s) |

| CAS Number | 887707-29-1 | [4][5][6][7] |

| IUPAC Name | 6-Methoxy-5-(trifluoromethyl)pyridine-3-carbonitrile | N/A |

| Molecular Formula | C₈H₅F₃N₂O | [4][5][6][7] |

| Molecular Weight | 202.13 g/mol | [4][5] |

| SMILES | N#CC1=CN=C(OC)C(C(F)(F)F)=C1 | [4] |

| InChI Key | LMODEHOSNLUKSK-UHFFFAOYSA-N | [6] |

| Appearance | Data not available; likely a solid at room temp. | N/A |

| Purity | ≥95% (as commercially available) | [5][6][7] |

| Boiling Point | Data not available | [4] |

| Melting Point | Data not available | N/A |

| Solubility | Limited solubility expected in water; soluble in common organic solvents like ethanol and acetone. | [8] |

graph "chemical_structure" { layout=neato; node [shape=plaintext]; edge [color="#202124"];// Define nodes for atoms N1 [label="N"]; C1 [label="C"]; C2 [label="C"]; C3 [label="C"]; N2 [label="N"]; C4 [label="C"]; C5 [label="C"]; C6 [label="C"]; O1 [label="O"]; C7 [label="C"]; H1 [label="H"]; H2 [label="H"]; H3 [label="H"]; C8 [label="C"]; F1 [label="F"]; F2 [label="F"]; F3 [label="F"];

// Define positions for a clear 2D structure C1 [pos="0,0!"]; C2 [pos="1.2,0.7!"]; N1 [pos="2.4,0!"]; C3 [pos="2.4,-1.4!"]; C4 [pos="1.2,-2.1!"]; C5 [pos="0,-1.4!"];

C6 [pos="-1.2,0.7!"]; N2 [pos="-2.2,1.2!"];

C8 [pos="1.2,2.2!"]; F1 [pos="0.5,3.0!"]; F2 [pos="2.0,2.8!"]; F3 [pos="1.5,2.9!"];

O1 [pos="3.6,-1.9!"]; C7 [pos="4.8,-1.4!"]; H1 [pos="5.5,-2.0!"]; H2 [pos="5.1,-0.6!"]; H3 [pos="4.5,-1.0!"];

// Define bonds C1 -- C2; C2 -- N1; N1 -- C3; C3 -- C4; C4 -- C5; C5 -- C1;

C1 -- C6; C6 -- N2 [style=triple];

C2 -- C8; C8 -- F1; C8 -- F2; C8 -- F3;

C3 -- O1; O1 -- C7; C7 -- H1; C7 -- H2; C7 -- H3;

// Add implicit hydrogens to ring node [shape=none, label="H", pos="1.2,-3.1!"]; node [shape=none, label="H", pos="-0.9,-1.9!"]; }digraph "synthesis_workflow" { graph [splines=ortho, nodesep=1, ranksep=1.2]; node [shape=box, style="rounded,filled", fontname="Arial", fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#5F6368"];// Nodes start [label="Precursor: 2-Chloro-3-cyano-5-(trifluoromethyl)pyridine", shape=ellipse, fillcolor="#FBBC05"]; reagent [label="Reagent:\nSodium Methoxide (NaOMe) in Methanol (MeOH)", shape=cylinder, fillcolor="#4285F4", fontcolor="#FFFFFF"]; reaction [label="Nucleophilic Aromatic Substitution (SₙAr)", shape=invhouse, fillcolor="#34A853", fontcolor="#FFFFFF"]; product [label="Product: 6-Methoxy-5-(trifluoromethyl)nicotinonitrile", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; workup [label="Aqueous Workup & Extraction"]; purification [label="Purification:\nSilica Gel Chromatography"];

// Edges start -> reaction; reagent -> reaction; reaction -> workup [label="Reaction Mixture"]; workup -> purification [label="Crude Product"]; purification -> product [label="Final Product"]; }

Caption: Proposed workflow for the synthesis of the target compound.

Exemplary Experimental Protocol (Hypothetical)

This protocol is based on established methodologies for similar SₙAr reactions on pyridine rings. [9]

-

Reagent Preparation: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, add anhydrous methanol (100 mL). Carefully add sodium metal (1.2 eq.) in small portions under a nitrogen atmosphere. Stir until all sodium has dissolved to form sodium methoxide.

-

Causality: The in-situ preparation of sodium methoxide from sodium and anhydrous methanol ensures a completely dry, highly reactive nucleophile, preventing unwanted side reactions with water.

-

-

Reaction: To the freshly prepared sodium methoxide solution, add 2-chloro-3-cyano-5-(trifluoromethyl)pyridine (1.0 eq.) dissolved in a minimal amount of anhydrous methanol.

-

Heating and Monitoring: Heat the reaction mixture to reflux (approx. 65 °C) and monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Trustworthiness: Monitoring by TLC provides a reliable, real-time assessment of the consumption of the starting material and the formation of the product, ensuring the reaction is driven to completion.

-

-

Workup: Once the reaction is complete, cool the mixture to room temperature and carefully quench by adding saturated aqueous ammonium chloride solution. Remove the methanol under reduced pressure.

-

Extraction: Extract the aqueous residue with ethyl acetate (3 x 50 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

-

Purification: Concentrate the filtrate under reduced pressure to yield the crude product. Purify the residue by flash column chromatography on silica gel, using a hexane/ethyl acetate gradient to afford the pure 6-Methoxy-5-(trifluoromethyl)nicotinonitrile.

-

Self-Validation: The purity of the final product should be confirmed by analytical techniques such as NMR and Mass Spectrometry to validate the success of the synthesis and purification protocol.

-

Spectral Analysis and Characterization (Predicted)

As experimental spectral data is not publicly available, this section outlines the expected signals based on the compound's structure, providing a guide for characterization. [10][11]

-

¹H NMR:

-

A singlet integrating to 3H is expected for the methoxy (-OCH₃) protons, likely in the range of δ 3.9-4.2 ppm.

-

Two doublets (or singlets, depending on coupling constants) in the aromatic region (δ 7.5-9.0 ppm), each integrating to 1H, corresponding to the two protons on the pyridine ring.

-

-

¹³C NMR:

-

A quartet for the trifluoromethyl carbon (-CF₃) due to coupling with fluorine, typically around δ 120-125 ppm.

-

A signal for the nitrile carbon (-C≡N) around δ 115-120 ppm.

-

A signal for the methoxy carbon (-OCH₃) around δ 55-60 ppm.

-

Multiple signals in the aromatic region (δ 110-160 ppm) for the four carbons of the pyridine ring.

-

-

¹⁹F NMR:

-

A sharp singlet is expected for the three equivalent fluorine atoms of the -CF₃ group.

-

-

Infrared (IR) Spectroscopy:

-

A sharp, strong absorption band around 2220-2240 cm⁻¹ corresponding to the C≡N stretch.

-

Strong absorption bands in the 1100-1350 cm⁻¹ region due to C-F stretching vibrations.

-

C-O stretching vibrations for the methoxy group around 1020-1280 cm⁻¹.

-

Aromatic C=C and C=N stretching vibrations in the 1400-1600 cm⁻¹ region.

-

-

Mass Spectrometry (MS):

-

The exact mass can be determined using high-resolution mass spectrometry (HRMS) to confirm the molecular formula C₈H₅F₃N₂O. [12]The molecular ion peak [M]⁺ would be expected at m/z ≈ 202.04.

-

Potential Applications in Research and Drug Development

6-Methoxy-5-(trifluoromethyl)nicotinonitrile is not an end-product but a strategic building block for accessing more complex molecules. Its value lies in the orthogonal reactivity of its functional groups and the desirable properties imparted by the trifluoromethyl substituent.

-

Scaffold for Medicinal Chemistry: The pyridine core is a privileged scaffold in drug discovery. This compound provides a decorated pyridine ready for further elaboration. Assessment of physicochemical properties is a key early stage in the drug discovery process. [13]* Versatility of the Nitrile Group: The nitrile can be hydrolyzed to a carboxylic acid or an amide, or reduced to a primary amine. Each of these transformations opens up new avenues for derivatization, such as amide coupling or reductive amination, to build molecular complexity and explore structure-activity relationships (SAR).

-

Bioisosteric Replacement: The trifluoromethyl group is often used as a bioisostere for other groups to improve metabolic stability and tune electronic properties. This building block allows for the direct incorporation of this important moiety. The concept of "drug-likeness" is often used to filter out compounds with undesirable properties. [14]* Agrochemical Research: Pyridine-based structures are also prominent in modern agrochemicals. The properties that make this compound attractive for pharmaceuticals (e.g., metabolic stability) are also highly relevant in the design of new pesticides and herbicides.

Safety, Handling, and Storage

No specific safety data sheet (SDS) is available for this compound. Therefore, a conservative approach to handling is required, treating it as potentially hazardous. The following precautions are based on data from structurally similar trifluoromethylated aromatic nitriles. [15][16][17][18]

-

Hazard Classification (Anticipated):

-

May be harmful if swallowed, in contact with skin, or if inhaled. [18] * Causes skin irritation. [17][18] * Causes serious eye irritation. [15][17][18] * May cause respiratory irritation. [17][18]* Personal Protective Equipment (PPE):

-

Wear protective gloves (e.g., nitrile), protective clothing, and chemical safety goggles or a face shield. [16][17]* Handling:

-

Use only in a well-ventilated area, preferably within a chemical fume hood. [15][17] * Avoid breathing dust, fumes, or vapors. [16] * Wash hands and any exposed skin thoroughly after handling. [15]* First Aid:

-

If Inhaled: Remove person to fresh air and keep comfortable for breathing. Call a poison center or doctor if you feel unwell. [15][16] * If on Skin: Wash with plenty of soap and water. If skin irritation occurs, seek medical advice. [15][16] * If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice. [15][16] * If Swallowed: Rinse mouth. Immediately call a poison center or doctor. [16]* Storage:

-

Store in a cool, dry, and well-ventilated place. [16] * Keep the container tightly closed and store locked up. [8][16] * Store away from incompatible materials such as strong oxidizing agents.

-

Conclusion

6-Methoxy-5-(trifluoromethyl)nicotinonitrile is a specialized chemical intermediate with significant potential for application in the pharmaceutical and agrochemical industries. Its well-defined structure, combining a pyridine nucleus with key trifluoromethyl and nitrile functional groups, makes it a valuable tool for synthetic chemists. While detailed experimental data remains sparse, its properties and reactivity can be reliably predicted based on fundamental chemical principles. By following stringent safety protocols, researchers can effectively utilize this compound to accelerate the discovery and development of novel, high-value molecules.

References

-

PubChem. 6-Methoxy-5-(trifluoromethyl)-1-naphthonitrile | C13H8F3NO | CID 13751056. National Center for Biotechnology Information. [Link]

-

Allbio pharm Co., Ltd. 6-methoxy-5-(trifluoromethyl)nicotinonitrile. [Link]

-

Allbio pharm Co., Ltd. 6-methoxy-5-(trifluoromethyl)nicotinonitrile (Chinese). [Link]

-

Georganics. 6-(Trifluoromethyl)nicotinonitrile - High purity. [Link]

-

PubChem. 6-Methoxy-5-(4-methoxyphenyl)nicotinonitrile | C14H12N2O2 | CID 177682077. National Center for Biotechnology Information. [Link]

-

Stenutz. 6-(trifluoromethyl)nicotinonitrile. [Link]

-

PubChem. 6-Methoxy-5-(o-tolyl)nicotinonitrile | C14H12N2O | CID 177682058. National Center for Biotechnology Information. [Link]

-

Sokolenko, T. M.; Yagupolskii, Yu. L. (PDF) 5-Trifluoromethoxy-substituted Nicotinic Acid, Nicotinamide and Related Compounds. Journal of Organic and Pharmaceutical Chemistry. [Link]

-

Unknown Author. Chapter 13 Spectroscopy NMR, IR, MS, UV-Vis. [Link]

-

PubChem. Spectral Information in PubChem. National Center for Biotechnology Information. [Link]

-

Universidad de Zaragoza. manuscript 1..7. [Link]

-

Chemcia Scientific, LLC. 6-Methoxy-5-trifluoromethyl-nicotinonitrile-Information. [Link]

-

ChemSynthesis. 6-methoxy-5-nitroquinazoline. [Link]

-

Kassel, D. B. Applications of high-throughput ADME in drug discovery. PubMed. [Link]

-

Ewart, L. et al. Application of Microphysiological Systems to Enhance Safety Assessment in Drug Discovery. PubMed. [Link]

-

PubChem. 6-Methoxy-5-(m-tolyl)nicotinonitrile | C14H12N2O | CID 177682065. National Center for Biotechnology Information. [Link]

-

Sokolenko, T. M.; Yagupolskii, Yu. L. 5-Trifluoromethoxy-substituted Nicotinic Acid, Nicotinamide and Related Compounds. Journal of Organic and Pharmaceutical Chemistry. [Link]

-

Proctor, W. R. et al. Microphysiological systems in early stage drug development: Perspectives on current applications and future impact. PubMed. [Link]

-

Lavecchia, A.; Di Giovanni, C. Optimizing the use of open-source software applications in drug discovery. PubMed. [Link]

-

Zhang, M. Q.; Wilkinson, B. The application of in silico drug-likeness predictions in pharmaceutical research. PubMed. [Link]

-

Suwunwong, T. et al. Synthesis, Characterization, Crystal Structure, TGA and Blue Fluorescence of 6-(4-Chlorophenyl)-4-(4-methoxyphenyl)-2-methoxynicotinonitrile. ResearchGate. [Link]

-

Unknown Author. Vibrational spectroscopic (FT-IR, FT-Raman and NMR) and DFT analysis of 2-methoxy-3-(trifluoromethyl). JOCPR. [Link]

-

Chantrapromma, S. et al. 6-(4-Aminophenyl)-4-(4-ethoxyphenyl)-2-methoxynicotinonitrile. PubMed Central. [Link]

-

Alam, M. et al. (PDF) Infrared, 1H-NMR Spectral Studies of some Methyl 6-O-Myristoyl-α-D-Glucopyranoside Derivatives: Assessment of Antimicrobial Effects. ResearchGate. [Link]

-

Supporting Information. Site-Specific C–H Chalcogenation of Quinoxalin-2(1H)-ones. [Link]

-

TBBMed. 2-methoxy-6-(trifluoromethyl)nicotinonitrile. [Link]

-

PubChem. 6-(3-(Trifluoromethyl)phenoxy)nicotinonitrile | C13H7F3N2O | CID 28395346. National Center for Biotechnology Information. [Link]

-

PubChem. 6-Chloro-5-fluoronicotinonitrile | C6H2ClFN2 | CID 46738683. National Center for Biotechnology Information. [Link]

-

PubChem. 6-Methoxyquinoline | C10H9NO | CID 14860. National Center for Biotechnology Information. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. zaguan.unizar.es [zaguan.unizar.es]

- 3. biosynth.com [biosynth.com]

- 4. arctomsci.com [arctomsci.com]

- 5. 6-methoxy-5-(trifluoromethyl)nicotinonitrile [allbiopharm.com]

- 6. 6-METHOXY-5-(TRIFLUOROMETHYL)NICOTINONITRILE | CymitQuimica [cymitquimica.com]

- 7. 6-Methoxy-5-trifluoromethyl-nicotinonitrile-Information-Chemcia Scientific, LLC. [chemcia.com]

- 8. 3-Pyridineacetonitrile, 6-Methoxy-2-Methyl | Chemical Properties, Uses & Safety | High Purity Supplier China [nj-finechem.com]

- 9. 6-(4-Aminophenyl)-4-(4-ethoxyphenyl)-2-methoxynicotinonitrile - PMC [pmc.ncbi.nlm.nih.gov]

- 10. lehigh.edu [lehigh.edu]

- 11. jocpr.com [jocpr.com]

- 12. rsc.org [rsc.org]

- 13. Applications of high-throughput ADME in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. The application of in silico drug-likeness predictions in pharmaceutical research - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. fishersci.com [fishersci.com]

- 16. tcichemicals.com [tcichemicals.com]

- 17. biosynth.com [biosynth.com]

- 18. 6-(Trifluoromethyl)nicotinonitrile - High purity | EN [georganics.sk]

Physicochemical characteristics of 6-Methoxy-5-(trifluoromethyl)nicotinonitrile

An In-Depth Technical Guide to the Physicochemical Characteristics of 6-Methoxy-5-(trifluoromethyl)nicotinonitrile

Abstract

This technical guide provides a comprehensive examination of the physicochemical properties of 6-Methoxy-5-(trifluoromethyl)nicotinonitrile (CAS No. 887707-29-1). As a substituted nicotinonitrile, this compound incorporates several key functional groups—a pyridine ring, a methoxy group, a nitrile group, and a trifluoromethyl group—that make it a molecule of significant interest in medicinal chemistry and materials science. The trifluoromethyl moiety, in particular, is a bioisostere often used in drug design to enhance metabolic stability, lipophilicity, and binding affinity.[1][2] This document serves as a resource for researchers, synthetic chemists, and drug development professionals, detailing the compound's structural, spectroscopic, and thermal properties, alongside validated protocols for its analysis and safe handling.

Core Physicochemical Properties and Identifiers

6-Methoxy-5-(trifluoromethyl)nicotinonitrile is a solid at ambient temperature.[3] Its core structure is a pyridine ring, which is a common scaffold in a multitude of bioactive compounds and pharmaceuticals.[4][5] The strategic placement of the electron-donating methoxy group and the strongly electron-withdrawing trifluoromethyl and nitrile groups creates a unique electronic profile that dictates its reactivity and potential for intermolecular interactions.

| Property | Value | Source(s) |

| IUPAC Name | 6-Methoxy-5-(trifluoromethyl)pyridine-3-carbonitrile | N/A |

| CAS Number | 887707-29-1 | [6][7][8][9] |

| Molecular Formula | C₈H₅F₃N₂O | [6][7][8][9] |

| Molecular Weight | 202.14 g/mol | [6][7][8][9] |

| Appearance | Powder / Solid | [3] |

| Melting Point | 103 - 105 °C | |

| Chemical Stability | Stable under standard ambient conditions | |

| Purity (Typical) | ≥95% | [6][7][8] |

Spectroscopic and Spectrometric Profile

Structural elucidation and confirmation are paramount for any research compound. The following sections detail the expected spectroscopic signature of 6-Methoxy-5-(trifluoromethyl)nicotinonitrile based on its constituent functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone of structural analysis for organic molecules. The predicted spectra are based on established principles of chemical shifts and coupling constants.

Caption: Molecular Structure of the Topic Compound.

Predicted ¹H NMR Spectrum (500 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

|---|---|---|---|---|

| ~ 8.6 | Doublet (d) | 1H | H-2 (Aromatic) | Deshielded by the adjacent ring nitrogen and the electron-withdrawing nitrile group. Coupled to H-4. |

| ~ 8.1 | Doublet (d) | 1H | H-4 (Aromatic) | Deshielded by the nitrile group. Coupled to H-2. |

| ~ 4.1 | Singlet (s) | 3H | -OCH₃ | Methoxy protons are typically found in this region and show no coupling. |

Predicted ¹³C NMR Spectrum (125 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Assignment | Rationale |

|---|---|---|

| ~ 165 | C-6 | Attached to electronegative oxygen, shifting it downfield. |

| ~ 152 | C-2 | Influenced by the adjacent ring nitrogen and nitrile group. |

| ~ 140 | C-4 | Aromatic CH carbon. |

| ~ 122 | C-5 | Attached to the CF₃ group. The C-F coupling will result in a quartet. |

| ~ 120 (q, ¹JCF ≈ 275 Hz) | -CF₃ | The carbon of the trifluoromethyl group exhibits a large one-bond coupling constant with fluorine. |

| ~ 116 | -C≡N | Characteristic chemical shift for a nitrile carbon. |

| ~ 108 | C-3 | Shielded relative to other aromatic carbons. |

| ~ 55 | -OCH₃ | Typical chemical shift for a methoxy carbon. |

Predicted ¹⁹F NMR Spectrum (470 MHz, CDCl₃) A single peak is expected for the three equivalent fluorine atoms of the trifluoromethyl group, likely appearing as a singlet around -60 to -70 ppm relative to a CFCl₃ standard.

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.[10]

| Wavenumber (cm⁻¹) | Intensity | Vibration | Functional Group |

| ~ 2230 - 2210 | Medium-Strong | C≡N Stretch | Nitrile |

| ~ 1600, 1480 | Medium | C=C Stretch | Aromatic Ring |

| ~ 1350 - 1150 | Strong | C-F Stretch | Trifluoromethyl |

| ~ 1250 - 1000 | Strong | C-O Stretch | Aryl Ether |

| ~ 3100 - 3000 | Weak-Medium | C-H Stretch | Aromatic |

| ~ 2950 - 2850 | Weak-Medium | C-H Stretch | Methoxy (-OCH₃) |

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, confirming the molecular weight and offering structural clues.[10]

-

Exact Mass: 202.0354 g/mol

-

Molecular Ion (M⁺): Expected at m/z = 202

-

Key Fragmentation Pathways:

-

Loss of a methyl radical (•CH₃) from the methoxy group to give [M-15]⁺.

-

Loss of a methoxy radical (•OCH₃) to give [M-31]⁺.

-

Loss of a trifluoromethyl radical (•CF₃) to give [M-69]⁺.

-

Solubility and Stability Profile

Solubility

| Solvent Class | Example Solvents | Expected Solubility | Rationale |

| Polar Aprotic | DMSO, DMF, Acetonitrile | High | The polar nitrile and ether functionalities promote solubility in these solvents. |

| Polar Protic | Methanol, Ethanol | Moderate | Capable of hydrogen bond acceptance, but lacks donor groups. |

| Chlorinated | Dichloromethane, Chloroform | High | Good general solvents for moderately polar organic compounds. |

| Non-polar | Hexanes, Toluene | Low | The polar nature of the molecule limits its solubility in non-polar media. |

| Aqueous | Water | Very Low | Lack of significant hydrogen bonding capability and presence of hydrophobic trifluoromethyl and aromatic regions. |

Chemical Stability

The compound is reported to be chemically stable under standard laboratory conditions (ambient temperature and pressure).

-

Incompatibilities: Avoid strong oxidizing agents, strong acids, and strong bases, which could potentially hydrolyze the nitrile or ether groups under harsh conditions.

-

Storage: For long-term viability, it is recommended to store the compound in a tightly sealed container in a cool, dry, and well-ventilated area.[3][11]

Analytical and Characterization Workflow

A robust analytical workflow is essential to verify the identity, purity, and integrity of a research compound.

Caption: A typical workflow for the physicochemical characterization.

Protocol 1: Purity Determination by Reverse-Phase HPLC

-

Rationale: HPLC is a rapid and highly sensitive method for determining the purity of a compound by separating it from any potential impurities.

-

System: Agilent 1260 Infinity II or equivalent.

-

Column: C18 column (e.g., Zorbax Eclipse Plus, 4.6 x 150 mm, 5 µm).

-

Mobile Phase A: 0.1% Formic Acid in Water.

-

Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

-

Gradient: Start at 30% B, ramp to 95% B over 10 minutes, hold for 2 minutes, return to 30% B and equilibrate for 3 minutes.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV at 254 nm.

-

Sample Preparation: Prepare a 1 mg/mL stock solution in Acetonitrile. Dilute 1:100 in a 50:50 Water:Acetonitrile mixture for injection.

-

Analysis: Integrate the peak areas. Purity is calculated as the area of the main peak divided by the total area of all peaks.

Protocol 2: Spectroscopic Data Acquisition

-

NMR Sample Preparation:

-

Accurately weigh 5-10 mg of the compound into a clean, dry NMR tube.

-

Add approximately 0.7 mL of deuterated chloroform (CDCl₃).

-

Cap the tube and vortex gently until the sample is fully dissolved.

-

Scientist's Note: CDCl₃ is an excellent first choice due to its ability to dissolve a wide range of organic compounds and its convenient single-peak signal for deuterium locking.

-

-

FT-IR Sample Preparation (ATR):

-

Place a small, representative amount of the solid powder directly onto the diamond crystal of an Attenuated Total Reflectance (ATR) FT-IR spectrometer.

-

Apply pressure using the anvil to ensure good contact.

-

Collect the spectrum from 4000 to 400 cm⁻¹.

-

-

LC-MS Sample Preparation:

-

Use the same sample prepared for HPLC analysis. The output of the HPLC column is directly fed into the mass spectrometer's ion source (typically Electrospray Ionization, ESI). This confirms the mass of the primary peak observed in the UV chromatogram.

-

Safety, Handling, and Storage

Adherence to safety protocols is mandatory when handling any chemical compound.

Handling Precautions

-

Use only in a well-ventilated area, preferably within a chemical fume hood.[3][12]

-

Wash hands and any exposed skin thoroughly after handling.[12]

-

Avoid contact with skin and eyes.[3]

Personal Protective Equipment (PPE)

-

Eye Protection: Wear chemical safety goggles or a face shield.[12]

-

Hand Protection: Wear compatible, chemical-resistant gloves (e.g., nitrile).[12]

-

Skin and Body Protection: Wear a lab coat. Ensure safety showers and eyewash stations are readily accessible.[12]

Storage

-

Store in a tightly closed container.[11]

-

Keep in a dry, cool, and well-ventilated place away from incompatible materials such as strong oxidizing agents.[3][11][13]

Conclusion

6-Methoxy-5-(trifluoromethyl)nicotinonitrile is a well-defined crystalline solid with distinct physicochemical and spectroscopic properties. Its melting point of 103-105 °C, coupled with a predictable spectroscopic signature across NMR, IR, and MS platforms, allows for straightforward identification and purity assessment. The presence of the trifluoromethyl group makes it a valuable building block for the synthesis of novel chemical entities, particularly in the field of drug discovery where such moieties are known to confer advantageous pharmacokinetic properties. The protocols and data presented in this guide provide a robust framework for the scientific community to effectively utilize, characterize, and safely handle this versatile compound.

References

- MilliporeSigma. (2025). Safety Data Sheet: 6-Methoxy-5-(trifluoromethyl)nicotinonitrile.

- Fisher Scientific. (2025). Safety Data Sheet: 6-(Trifluoromethyl)nicotinic acid.

- TCI Chemicals. (N.D.). Safety Data Sheet: 2-Fluoro-6-methoxybenzonitrile.

- Biosynth. (2023). Safety Data Sheet: 6-Methoxy-5-(trifluoromethyl)nicotinonitrile.

- Fisher Scientific. (2010). Safety Data Sheet: 4-(Trifluoromethyl)nicotinonitrile.

- Aobchem. (N.D.). 6-methoxy-5-(trifluoromethyl)nicotinonitrile.

- ChemicalBook. (N.D.). 6-(Trifluoromethyl)nicotinic acid CAS#: 231291-22-8.

- Sokolenko, T. M., & Yagupolskii, Yu. L. (2024). 5-Trifluoromethoxy-substituted Nicotinic Acid, Nicotinamide and Related Compounds. Journal of Organic and Pharmaceutical Chemistry, 22(1), 22–30.

- University of Zaragoza. (N.D.). Manuscript on enantioselective organocatalytic synthesis.

- CymitQuimica. (N.D.). 6-METHOXY-5-(TRIFLUOROMETHYL)NICOTINONITRILE.

- University of Wisconsin. (N.D.). CHEM 344/345 – Spectroscopy and Spectrometry in Organic Chemistry.

- Hovione. (N.D.). Small Molecule Development Analytical Methods for Faster Time to Market.

- Al-Zoubi, R. M., et al. (2024). Integrated Structural, Functional, and ADMET Analysis of 2-Methoxy-4,6-Diphenylnicotinonitrile. PubMed Central.

- Tucker, T. J., et al. (2008). Discovery of 3-{5-[(6-amino-1H-pyrazolo[3,4-b]pyridine-3-yl)methoxy]-2-chlorophenoxy}-5-chlorobenzonitrile (MK-4965): a potent, orally bioavailable HIV-1 non-nucleoside reverse transcriptase inhibitor with improved potency against key mutant viruses. Journal of Medicinal Chemistry, 51(20), 6503-11.

- Chemcia Scientific, LLC. (N.D.). 6-Methoxy-5-trifluoromethyl-nicotinonitrile-Information.

- Aobchem. (N.D.). 6-methoxy-5-(trifluoromethyl)nicotinonitrile.

Sources

- 1. zaguan.unizar.es [zaguan.unizar.es]

- 2. hovione.com [hovione.com]

- 3. biosynth.com [biosynth.com]

- 4. researchgate.net [researchgate.net]

- 5. Integrated Structural, Functional, and ADMET Analysis of 2-Methoxy-4,6-Diphenylnicotinonitrile: The Convergence of X-ray Diffraction, Molecular Docking, Dynamic Simulations, and Advanced Computational Insights - PMC [pmc.ncbi.nlm.nih.gov]

- 6. 6-methoxy-5-(trifluoromethyl)nicotinonitrile [allbiopharm.com]

- 7. 6-METHOXY-5-(TRIFLUOROMETHYL)NICOTINONITRILE | CymitQuimica [cymitquimica.com]

- 8. 6-Methoxy-5-trifluoromethyl-nicotinonitrile-Information-Chemcia Scientific, LLC. [chemcia.com]

- 9. 6-methoxy-5-(trifluoromethyl)nicotinonitrile [allbiopharm.com]

- 10. www2.chem.wisc.edu [www2.chem.wisc.edu]

- 11. tcichemicals.com [tcichemicals.com]

- 12. fishersci.com [fishersci.com]

- 13. fishersci.com [fishersci.com]

An In-depth Technical Guide to the Molecular Structure and Conformation of 6-Methoxy-5-(trifluoromethyl)nicotinonitrile

Abstract

Substituted pyridines are a cornerstone of modern medicinal chemistry and materials science, with their utility defined by the nuanced interplay of substituents on the heterocyclic core.[1][2] The title compound, 6-methoxy-5-(trifluoromethyl)nicotinonitrile, incorporates three key functional groups—a methoxy ether, a trifluoromethyl group, and a nitrile—that impart a unique combination of steric and electronic properties. The trifluoromethyl group, in particular, is a privileged moiety in drug design, known to enhance metabolic stability, binding affinity, and bioavailability by modulating lipophilicity and basicity.[3][4] This guide provides a comprehensive analysis of the molecule's structure and conformational landscape, synthesizing data from analogous compounds and outlining authoritative experimental and computational protocols for its characterization. This document is intended for researchers, scientists, and drug development professionals seeking a deep understanding of this versatile chemical scaffold.

Core Molecular Properties and Synthesis Strategy

Understanding the foundational characteristics of a molecule is the first step in unlocking its potential. The fundamental properties of 6-Methoxy-5-(trifluoromethyl)nicotinonitrile are summarized below.

Chemical Identity

| Property | Value | Source(s) |

| CAS Number | 887707-29-1 | [5][6][7] |

| Molecular Formula | C₈H₅F₃N₂O | [5][8] |

| Molecular Weight | 202.14 g/mol | [7] |

| Purity (Typical) | >95% | [5][6][7] |

Rationale for Synthetic Strategy

While multiple synthetic routes to substituted nicotinonitriles exist, a highly effective and common approach involves the cyclization of an α,β-unsaturated ketone (chalcone derivative) with malononitrile in the presence of a base like sodium methoxide.[9][10] This method is favored for its high efficiency and the ready availability of starting materials. An alternative, powerful strategy for introducing the nitrile group is through palladium-catalyzed cyanation of a corresponding bromo-pyridine precursor, a technique noted for its functional group tolerance.[11]

Proposed Synthetic Workflow: Cyclization Pathway

The following workflow outlines a logical and field-proven protocol for the synthesis of the title compound.

Caption: Proposed workflow for the synthesis of 6-Methoxy-5-(trifluoromethyl)nicotinonitrile.

Molecular Structure Elucidation: A Multi-Technique Approach

Confirming the covalent structure of the synthesized compound is a critical, self-validating step. A combination of spectroscopic methods provides an unambiguous structural assignment.

Predicted Spectroscopic Data

Based on known spectral data for analogous methoxy- and trifluoromethyl-substituted aromatic compounds, the following data are predicted for the title molecule.[12][13]

| Technique | Predicted Observation | Rationale |

| ¹H NMR | Singlet ~3.9-4.1 ppm (3H); Two singlets/doublets in aromatic region ~7.5-8.5 ppm (2H) | The methoxy (-OCH₃) protons are shielded and appear as a singlet. The two protons on the pyridine ring will have distinct chemical shifts due to the anisotropic effects of the substituents. |

| ¹³C NMR | Signal ~55-60 ppm (-OCH₃); Quartet ~120-125 ppm (-CF₃); Signal ~115-120 ppm (-C≡N); Multiple signals in aromatic region ~100-160 ppm | Each unique carbon environment will produce a distinct signal. The carbon of the CF₃ group will be split into a quartet by the three fluorine atoms. |

| ¹⁹F NMR | Singlet ~ -60 to -70 ppm | The three fluorine atoms of the trifluoromethyl group are chemically equivalent and will appear as a single peak. |

| FT-IR (cm⁻¹) | ~2220-2240 (C≡N stretch); ~1100-1300 (C-F stretch); ~1200-1250 (C-O stretch); ~3000-3100 (Aromatic C-H stretch) | These values correspond to the characteristic vibrational frequencies for the key functional groups present in the molecule.[12] |

| MS (EI) | Molecular Ion Peak (M⁺) at m/z = 202.13 | Corresponds to the exact molecular weight of the compound. |

Standard Protocol for Spectroscopic Analysis

Objective: To obtain and interpret a full suite of spectroscopic data to confirm the molecular structure.

-

Sample Preparation:

-

For NMR, dissolve ~5-10 mg of the purified compound in 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube.

-

For FT-IR, prepare a KBr pellet or cast a thin film from a volatile solvent onto a salt plate.

-

For MS, prepare a dilute solution (~1 mg/mL) in a suitable volatile solvent like methanol or acetonitrile.

-

-

Data Acquisition:

-

NMR: Acquire ¹H, ¹³C, and ¹⁹F spectra on a 400 MHz or higher field spectrometer. Ensure a sufficient number of scans for a good signal-to-noise ratio, particularly for ¹³C NMR.

-

FT-IR: Record the spectrum over a range of 4000-400 cm⁻¹.

-

MS: Obtain a high-resolution mass spectrum (HRMS) to confirm the elemental composition via the exact mass of the molecular ion.

-

-

Data Interpretation:

-

¹H NMR: Integrate the peaks to confirm proton counts. Analyze chemical shifts and coupling patterns to assign protons to their positions on the pyridine ring.

-

¹³C & ¹⁹F NMR: Correlate the observed peaks with the predicted values.

-

FT-IR: Identify the key vibrational bands corresponding to the nitrile, trifluoromethyl, and methoxy groups.

-

HRMS: Verify that the measured exact mass is within 5 ppm of the calculated theoretical mass for C₈H₅F₃N₂O.

-

Conformational Analysis: Bridging Theory and Experiment

The biological activity and material properties of a molecule are governed by its three-dimensional shape. The conformation of 6-methoxy-5-(trifluoromethyl)nicotinonitrile is primarily defined by the rotation around the C5-CF₃ and C6-OCH₃ bonds.

Inferences from Solid-State Data of Analogs

While a crystal structure for the title compound is not publicly available, extensive crystallographic data on related substituted nicotinonitriles provide critical insights.[2][14][15]

-

Planarity of the Methoxy Group: In numerous analogous structures, the methoxy group tends to be coplanar with the pyridine ring.[10][15] This conformation is energetically favorable as it maximizes the resonance interaction between the oxygen lone pairs and the aromatic π-system. The C(aryl)-O-C(methyl) angle typically results in a torsion angle close to 0° or 180°.

-

Orientation of the Trifluoromethyl Group: The CF₃ group is sterically demanding and a potent electron-withdrawing group.[3] Its rotation is relatively free, but it will adopt a staggered conformation relative to the adjacent C-H or C-N bonds of the pyridine ring to minimize steric clash.

-

Overall Molecular Geometry: The pyridine ring itself will be planar. The presence of adjacent methoxy and trifluoromethyl groups may induce minor steric strain, but significant deviation from planarity of the core ring is not expected.

Computational Modeling: A Predictive Protocol

Quantum chemical calculations, particularly Density Functional Theory (DFT), are powerful tools for predicting low-energy conformations and electronic properties with high accuracy.[16][17]

Caption: Workflow for computational conformational and electronic analysis using DFT.

Protocol Steps:

-

Initial Structure Generation: Construct a 3D model of the molecule using standard molecular modeling software.

-

Method Selection: Choose a reliable DFT functional (e.g., B3LYP) and a sufficiently large basis set (e.g., 6-311++G(d,p)) to accurately describe the electronic structure and non-covalent interactions.[17]

-

Geometry Optimization: Perform an unconstrained geometry optimization to find the nearest local energy minimum.

-

Conformational Analysis:

-

Define the key dihedral angles for rotation: the C4-C5-C(CF₃)-F angle and the C5-C6-O-C(H₃) angle.

-

Execute a relaxed Potential Energy Surface (PES) scan by systematically rotating one dihedral angle while allowing all other geometric parameters to relax. This maps the energy landscape and identifies the barriers to rotation.

-

Repeat for the second key dihedral angle. The lowest point on the combined energy surface represents the global minimum energy conformation.

-

-

Property Calculation: Using the optimized global minimum structure, perform a frequency calculation to confirm it is a true minimum (no imaginary frequencies) and to derive thermodynamic data. Calculate and visualize the Molecular Electrostatic Potential (MEP) map to identify regions of positive (electrophilic) and negative (nucleophilic) potential.

Structure-Property Relationships: Implications in Drug Design

The unique arrangement of functional groups in 6-methoxy-5-(trifluoromethyl)nicotinonitrile has profound implications for its potential applications.

-

Electronic Profile: The pyridine nitrogen and the nitrile nitrogen are electron-rich, nucleophilic sites, clearly visible as negative potential regions on an MEP map. The trifluoromethyl group is strongly electron-withdrawing, which reduces the basicity (pKa) of the pyridine nitrogen compared to an unsubstituted pyridine.[3] This modulation of pKa is a critical parameter in drug design, affecting solubility, membrane permeability, and target binding.

-

Conformational Preference and Target Binding: The molecule's preferred low-energy conformation dictates the spatial presentation of its hydrogen bond acceptors (pyridine N, nitrile N, methoxy O) and hydrophobic surfaces (CF₃ group). A rigid or well-defined conformation can reduce the entropic penalty upon binding to a biological target, potentially leading to higher affinity.[18] Understanding the rotational energy barrier around the C-O and C-C bonds is crucial, as it determines how easily the molecule can adapt its shape to fit into a binding pocket.

-

Metabolic Stability: The C-F bond is exceptionally strong. The presence of the trifluoromethyl group often blocks sites of metabolic oxidation, a common strategy used to increase the in vivo half-life of drug candidates.[19]

Conclusion

6-Methoxy-5-(trifluoromethyl)nicotinonitrile is a highly functionalized heterocyclic compound with significant potential as a building block in pharmaceutical and material sciences. Its molecular structure is characterized by a planar pyridine core, with conformational flexibility primarily arising from rotation of the methoxy and trifluoromethyl substituents. The methoxy group is predicted to be largely coplanar with the ring to maximize electronic resonance, while the bulky trifluoromethyl group influences the local steric environment and significantly lowers the basicity of the pyridine nitrogen. The combination of robust experimental protocols and predictive computational modeling, as outlined in this guide, provides a powerful framework for fully characterizing this scaffold and rationally designing next-generation molecules for targeted applications.

References

- Suzhou Aobai Pharmaceutical Technology Co., Ltd. (n.d.). 6-methoxy-5-(trifluoromethyl)nicotinonitrile.

- CymitQuimica (n.d.). 6-METHOXY-5-(TRIFLUOROMETHYL)NICOTINONITRILE.

- Chemcia Scientific, LLC. (n.d.). 6-Methoxy-5-trifluoromethyl-nicotinonitrile-Information.

- Suzhou Aobai Pharmaceutical Technology Co., Ltd. (n.d.). 6-methoxy-5-(trifluoromethyl)nicotinonitrile.

-

Schäfer, A., et al. (2020). Thermodynamics of Reversible Hydrogen Storage: Are Methoxy‐Substituted Aromatics better through Oxygen Functionality? ChemSusChem. Retrieved from [Link]

-

Sakamoto, J., et al. (2021). Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. Journal of Pesticide Science, 46(2), 125-142. Retrieved from [Link]

-

National Center for Biotechnology Information (n.d.). PubChem Compound Summary for CID 13751056, 6-Methoxy-5-(trifluoromethyl)-1-naphthonitrile. Retrieved from [Link]

-

Al-Matar, H. M., et al. (2025). Synthesis, photophysical, and computational investigation of poly substituted pyridines. ResearchGate. Retrieved from [Link]

-

Sakamoto, J., et al. (2021). Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. ResearchGate. Retrieved from [Link]

-

Khalid, M., et al. (2025). Design, Synthesis, Spectral Characterization, and Antidepressant Evaluation of 2,4-Diphenylquinoline Derivatives. MDPI. Retrieved from [Link]

-

Sokolenko, T. M., & Yagupolskii, Yu. L. (2024). 5-Trifluoromethoxy-substituted Nicotinic Acid, Nicotinamide and Related Compounds. Journal of Organic and Pharmaceutical Chemistry, 22(1), 22-30. Retrieved from [Link]

-

Sakamoto, J., et al. (2021). Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. Journal of Pesticide Science, 46(2), 125-142. Retrieved from [Link]

-

Chantrapromma, S., et al. (2013). 6-Methoxy-4-(2,4,5-trimethoxyphenyl)-2,2′-bipyridine-5-carbonitrile. Acta Crystallographica Section E: Structure Reports Online, 69(Pt 10), o1500. Retrieved from [Link]

-

Al-Warhi, T., et al. (2023). Integrated Structural, Functional, and ADMET Analysis of 2-Methoxy-4,6-Diphenylnicotinonitrile: The Convergence of X-ray Diffraction, Molecular Docking, Dynamic Simulations, and Advanced Computational Insights. Molecules, 28(20), 7179. Retrieved from [Link]

-

Chantrapromma, S., et al. (2013). 6-(4-Aminophenyl)-2-methoxy-4-phenylnicotinonitrile. Acta Crystallographica Section E: Structure Reports Online, 69(Pt 12), o1816. Retrieved from [Link]

-

Gámez-Montaño, R., et al. (2021). 6′-Amino-5,7-dibromo-2-oxo-3′-(trifluoromethyl)-1′H-spiro[indoline-3,4′-pyrano[2,3-c]pyrazole]-5′-carbonitrile. Molbank, 2021(2), M1229. Retrieved from [Link]

-

National Center for Biotechnology Information (n.d.). PubChem Compound Summary for CID 177682077, 6-Methoxy-5-(4-methoxyphenyl)nicotinonitrile. Retrieved from [Link]

-

Suwunwong, T., et al. (2014). Synthesis, Characterization, Crystal Structure, TGA and Blue Fluorescence of 6-(4-Chlorophenyl)-4-(4-methoxyphenyl)-2-methoxynicotinonitrile. Journal of Chemical Crystallography, 44, 31-36. Retrieved from [Link]

-

National Center for Biotechnology Information (n.d.). PubChem Compound Summary for CID 177682065, 6-Methoxy-5-(m-tolyl)nicotinonitrile. Retrieved from [Link]

-

Sokolenko, T. M., & Yagupolskii, Yu. L. (2024). 5-Trifluoromethoxy-substituted Nicotinic Acid, Nicotinamide and Related Compounds. Journal of Organic and Pharmaceutical Chemistry, 22(1), 22-30. Retrieved from [Link]

-

Over, B., et al. (2022). Occurrence of “Natural Selection” in Successful Small Molecule Drug Discovery. Journal of Medicinal Chemistry, 65(15), 10217-10234. Retrieved from [Link]

-

Gnanaprakasam, B., et al. (2015). Synthesis of Multi-Substituted Pyridines from Ylidenemalononitriles and their Emission Properties. Organic & Biomolecular Chemistry, 13(36), 9447-9451. Retrieved from [Link]

-

Okoro, C. O., et al. (2002). Conformational Analysis and Molecular Properties of N-(substituted phenyl-carbonylamino)-4-(1-hydroxymethylphenyl)-1,2,3,6-tetrahydropyridines. Current Medicinal Chemistry, 9(24), 2189-2197. Retrieved from [Link]

-

Suwunwong, T., et al. (2012). 6-(4-Aminophenyl)-4-(4-ethoxyphenyl)-2-methoxynicotinonitrile. ResearchGate. Retrieved from [Link]

-

Suwunwong, T., et al. (2012). 6-(4-Aminophenyl)-4-(4-ethoxyphenyl)-2-methoxynicotinonitrile. Acta Crystallographica Section E: Crystallographic Communications, 68(Pt 9), o2812-o2813. Retrieved from [Link]

-

Asensio, G., et al. (2022). Highly Enantioselective Organocatalytic Synthesis of Dihydropyran Spirocyclic Compounds Bearing Di- and Trifluoromethyl Groups. Journal of Organic Chemistry. Retrieved from [Link]

-

Burgess, A. W., et al. (1973). Conformational Analysis of Thyrotropin Releasing Factor. Proceedings of the National Academy of Sciences of the United States of America, 70(5), 1456-1460. Retrieved from [Link]

Sources

- 1. Integrated Structural, Functional, and ADMET Analysis of 2-Methoxy-4,6-Diphenylnicotinonitrile: The Convergence of X-ray Diffraction, Molecular Docking, Dynamic Simulations, and Advanced Computational Insights - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 6-(4-Aminophenyl)-2-methoxy-4-phenylnicotinonitrile - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. 6-methoxy-5-(trifluoromethyl)nicotinonitrile [allbiopharm.com]

- 6. 6-METHOXY-5-(TRIFLUOROMETHYL)NICOTINONITRILE | CymitQuimica [cymitquimica.com]

- 7. 6-Methoxy-5-trifluoromethyl-nicotinonitrile-Information-Chemcia Scientific, LLC. [chemcia.com]

- 8. 6-methoxy-5-(trifluoromethyl)nicotinonitrile [allbiopharm.com]

- 9. researchgate.net [researchgate.net]

- 10. 6-(4-Aminophenyl)-4-(4-ethoxyphenyl)-2-methoxynicotinonitrile - PMC [pmc.ncbi.nlm.nih.gov]

- 11. 6-Amino-5-methoxy-nicotinonitrile CAS#: 1256821-98-3 [m.chemicalbook.com]

- 12. mdpi.com [mdpi.com]

- 13. mdpi.com [mdpi.com]

- 14. 6-Methoxy-4-(2,4,5-trimethoxyphenyl)-2,2′-bipyridine-5-carbonitrile - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. pdf.benchchem.com [pdf.benchchem.com]

- 17. researchgate.net [researchgate.net]

- 18. Conformational Analysis of Thyrotropin Releasing Factor - PMC [pmc.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

Discovery and history of 6-Methoxy-5-(trifluoromethyl)nicotinonitrile

An In-depth Technical Guide to 6-Methoxy-5-(trifluoromethyl)nicotinonitrile: Synthesis, Properties, and Potential Applications

Executive Summary

This technical guide provides a comprehensive overview of 6-Methoxy-5-(trifluoromethyl)nicotinonitrile, a fluorinated heterocyclic compound of interest in medicinal chemistry and drug discovery. While the specific discovery and developmental history of this compound are not extensively documented in publicly available literature, this guide synthesizes information on its physicochemical properties, proposes a detailed synthetic pathway based on established chemical principles, and explores its potential therapeutic applications by examining structurally related molecules. This document is intended for researchers, scientists, and professionals in the field of drug development who are interested in the strategic use of trifluoromethylated pyridine scaffolds.

Introduction: The Strategic Importance of Trifluoromethylated Pyridines

The incorporation of fluorine and fluorine-containing functional groups into organic molecules has become a cornerstone of modern medicinal chemistry. The trifluoromethyl (-CF3) group, in particular, is prized for its ability to significantly modulate the physicochemical and biological properties of a parent compound. Its strong electron-withdrawing nature and high lipophilicity can enhance metabolic stability, improve membrane permeability, and increase binding affinity to target proteins.

When the -CF3 group is incorporated into a pyridine ring, a common scaffold in numerous pharmaceuticals, it creates a privileged structural motif. Nicotinonitriles, or 3-cyanopyridines, are themselves valuable intermediates and pharmacophores, with the nitrile group capable of participating in key hydrogen bonding interactions within biological targets. The further addition of a methoxy group, as in 6-Methoxy-5-(trifluoromethyl)nicotinonitrile, provides another point of modulation for solubility, electronic properties, and potential metabolic pathways. This combination of functional groups makes the title compound a molecule of significant interest for the synthesis of novel therapeutic agents.

Physicochemical Properties of 6-Methoxy-5-(trifluoromethyl)nicotinonitrile

A summary of the key physicochemical properties of 6-Methoxy-5-(trifluoromethyl)nicotinonitrile, based on available data, is presented in Table 1. These properties are essential for understanding its potential behavior in biological systems and for designing experimental protocols.

| Property | Value | Source |

| CAS Number | 887707-29-1 | |

| Molecular Formula | C8H5F3N2O | |

| Molecular Weight | 202.14 g/mol | |

| Appearance | Solid (form may vary) | N/A |

| Purity | Typically >95% (commercial grade) |

Proposed Synthesis and Methodologies

While a specific, peer-reviewed synthesis for 6-Methoxy-5-(trifluoromethyl)nicotinonitrile is not readily found in the literature, a plausible synthetic route can be devised based on established organic chemistry reactions and the identification of a likely precursor from chemical supplier databases and patent literature. The proposed synthesis involves the cyanation of a halogenated pyridine precursor.

Overview of the Proposed Synthetic Pathway

The proposed synthesis starts from a known or commercially available trifluoromethylated pyridine derivative, which is then functionalized to introduce the required methoxy and nitrile groups. A key intermediate identified is 5-iodo-2-methoxy-3-(trifluoromethyl)-pyridinone. The conversion of this intermediate to the final product is the crucial step.

Caption: Proposed synthetic pathway for 6-Methoxy-5-(trifluoromethyl)nicotinonitrile.

Detailed Experimental Protocol (Proposed)

This protocol describes a plausible method for the synthesis of 6-Methoxy-5-(trifluoromethyl)nicotinonitrile from 5-iodo-2-methoxy-3-(trifluoromethyl)-pyridinone. The conditions are based on standard palladium-catalyzed cyanation reactions of aryl halides.

Reaction: Conversion of 5-iodo-2-methoxy-3-(trifluoromethyl)-pyridinone to 6-Methoxy-5-(trifluoromethyl)nicotinonitrile.

Reagents and Materials:

-

5-iodo-2-methoxy-3-(trifluoromethyl)-pyridinone (1 equivalent)

-

Zinc cyanide (Zn(CN)2) (0.6-1.0 equivalents)

-

Tris(dibenzylideneacetone)dipalladium(0) (Pd2(dba)3) (0.01-0.05 equivalents)

-

1,1'-Bis(diphenylphosphino)ferrocene (dppf) (0.02-0.1 equivalents)

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Nitrogen or Argon atmosphere

-

Standard laboratory glassware for inert atmosphere reactions

Procedure:

-

Reaction Setup: To a dry, three-necked round-bottom flask equipped with a magnetic stirrer, a condenser, and a nitrogen/argon inlet, add 5-iodo-2-methoxy-3-(trifluoromethyl)-pyridinone, zinc cyanide, Pd2(dba)3, and dppf.

-

Solvent Addition: Under a positive pressure of inert gas, add anhydrous DMF via syringe.

-

Reaction Conditions: Heat the reaction mixture to 80-120 °C with vigorous stirring. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

-

Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent such as ethyl acetate and filter through a pad of celite to remove insoluble inorganic salts and catalyst residues.

-

Extraction: Wash the organic filtrate sequentially with water and brine. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

-

Purification: After removing the solvent under reduced pressure, the crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) to yield pure 6-Methoxy-5-(trifluoromethyl)nicotinonitrile.

-

Characterization: The structure and purity of the final product should be confirmed by spectroscopic methods such as 1H NMR, 13C NMR, 19F NMR, and mass spectrometry.

Potential Applications in Drug Discovery

While there is no specific biological data available for 6-Methoxy-5-(trifluoromethyl)nicotinonitrile, its structural features suggest potential applications in several areas of drug discovery. The trifluoromethyl-pyridine scaffold is present in a number of biologically active compounds.

Potential Therapeutic Areas:

-

Kinase Inhibition: Many kinase inhibitors feature a substituted pyridine core. The functional groups on 6-Methoxy-5-(trifluoromethyl)nicotinonitrile could be oriented to interact with the hinge region and other key residues in the ATP-binding pocket of various kinases.

-

Metabolic Disorders: The introduction of a trifluoromethyl group is a known strategy to block metabolic hotspots in drug candidates, potentially leading to improved pharmacokinetic profiles.

-

Neuroscience: Pyridine derivatives are common in centrally active agents. The lipophilicity imparted by the trifluoromethyl group may facilitate blood-brain barrier penetration.

-

Antiviral Agents: Some non-nucleoside reverse transcriptase inhibitors (NNRTIs) incorporate cyano-substituted aromatic rings.

Conceptual Drug Discovery Workflow

The following diagram illustrates a typical workflow for evaluating a novel compound like 6-Methoxy-5-(trifluoromethyl)nicotinonitrile in a drug discovery program.

An In-depth Technical Guide to Substituted Nicotinonitrile Derivatives: Synthesis, Biological Activity, and Applications

Abstract

The nicotinonitrile (3-cyanopyridine) scaffold is a privileged motif in medicinal chemistry and materials science, owing to its versatile synthetic accessibility and diverse biological and photophysical properties. This technical guide provides a comprehensive overview for researchers, scientists, and drug development professionals on the synthesis, structure-activity relationships (SAR), and applications of substituted nicotinonitrile derivatives. We will delve into key synthetic methodologies, offering detailed experimental protocols and mechanistic insights. Furthermore, this guide will explore the extensive biological activities of these compounds, with a focus on their anticancer, antimicrobial, and antioxidant properties, supported by quantitative data and an analysis of their mechanisms of action. Finally, we will touch upon their emerging applications in materials science.

Introduction: The Significance of the Nicotinonitrile Core

The pyridine ring is a fundamental component in a vast number of pharmaceuticals and natural products.[1] When functionalized with a cyano group at the 3-position, the resulting nicotinonitrile scaffold offers a unique combination of electronic properties and hydrogen bonding capabilities, making it an attractive starting point for the design of novel bioactive molecules and functional materials.[2]

The cyano group can act as a hydrogen bond acceptor and participate in various chemical transformations, allowing for the facile introduction of diverse substituents to modulate the compound's physicochemical and biological properties. Several marketed drugs, including the kinase inhibitors Bosutinib , Neratinib , and the cardiotonic agents Milrinone and Olprinone , feature the nicotinonitrile core, highlighting its therapeutic relevance.[2] This guide aims to provide a deep dive into the chemistry and biological significance of this important class of compounds.

Synthetic Strategies for Substituted Nicotinonitriles

The construction of the substituted nicotinonitrile ring can be achieved through various synthetic routes, often employing multicomponent reactions that allow for the rapid generation of molecular diversity from simple precursors. Here, we detail some of the most robust and widely used methodologies.

One-Pot Multicomponent Synthesis of 2-Amino-3-cyanopyridines

One of the most efficient and atom-economical approaches to synthesizing highly functionalized nicotinonitriles is the one-pot condensation of an aldehyde, a methyl ketone, malononitrile, and ammonium acetate.[3][4] This method is particularly attractive due to its operational simplicity and the use of readily available starting materials.

-

In a dry 25 mL flask, combine the aldehyde (2 mmol), methyl ketone (2 mmol), malononitrile (2 mmol), and ammonium acetate (3 mmol).

-

Place the flask in a microwave oven and connect it to a reflux condenser.

-

Irradiate the reaction mixture for 7-9 minutes.

-

After completion, allow the mixture to cool and wash with ethanol (2 mL).

-

Purify the crude product by recrystallization from 95% ethanol.

Rationale: Microwave irradiation significantly accelerates the reaction rate, leading to shorter reaction times and often higher yields compared to conventional heating.[3] The use of solvent-free conditions makes this a more environmentally friendly approach.[4]

Caption: One-pot synthesis of 2-amino-3-cyanopyridines.

Bohlmann-Rahtz Pyridine Synthesis

The Bohlmann-Rahtz synthesis is a versatile two-step method for producing substituted pyridines. It involves the condensation of an enamine with an ethynylketone to form an aminodiene intermediate, which then undergoes a heat-induced cyclodehydration to yield the pyridine ring.[5]

-